Valylthreonine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

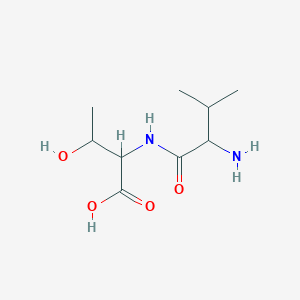

Valylthreonine is a dipeptide composed of the amino acids valine and threonine. It is an intermediate product formed during the digestion or catabolism of proteins. Dipeptides like this compound are essential in various biological processes, including protein synthesis and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valylthreonine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between valine and threonine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced using solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid (valine) to a solid resin and sequentially adding the second amino acid (threonine) using coupling reagents. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Valylthreonine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone.

Reduction: The carbonyl group in the peptide bond can be reduced to an alcohol.

Substitution: The amino group in valine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of keto-dipeptides.

Reduction: Formation of alcohol-dipeptides.

Substitution: Formation of substituted dipeptides with modified side chains.

Scientific Research Applications

Valylthreonine has several applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthetic routes.

Biology: Studied for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.

Medicine: Investigated for its potential therapeutic effects, including its role in promoting muscle growth and repair.

Industry: Utilized in the production of specialized peptides for pharmaceuticals and nutraceuticals.

Mechanism of Action

Valylthreonine exerts its effects primarily through its involvement in protein synthesis and metabolism. It acts as a substrate for various enzymes that catalyze peptide bond formation and hydrolysis. The molecular targets include ribosomes and proteases, which facilitate the incorporation of this compound into larger protein structures or its breakdown into individual amino acids .

Comparison with Similar Compounds

Valylthreonine can be compared with other dipeptides such as:

Valylglycine: Composed of valine and glycine, it has a simpler structure and different metabolic pathways.

Valylserine: Composed of valine and serine, it has a hydroxyl group similar to threonine but differs in its reactivity and biological functions.

Valylalanine: Composed of valine and alanine, it lacks the hydroxyl group present in threonine, leading to different chemical properties and applications.

This compound is unique due to the presence of both a branched-chain amino acid (valine) and a hydroxyl-containing amino acid (threonine), which confer distinct chemical reactivity and biological roles .

Biological Activity

Valylthreonine is a dipeptide composed of the amino acids valine and threonine. Its biological activity has garnered interest in various fields, including pharmacology, microbiology, and nutrition. This article explores the biological roles, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Structure and Properties

This compound (Val-Thr) is classified as a non-polar dipeptide due to the hydrophobic nature of valine. The presence of threonine introduces a hydroxyl group, which contributes to its solubility in water. This unique structure may influence its interaction with biological systems.

Biological Roles

This compound exhibits several biological activities that can be categorized as follows:

- Antimicrobial Activity : Research indicates that certain dipeptides, including this compound, can inhibit the growth of pathogenic bacteria. A study found that dipeptides can modulate microbial biofilm formation, suggesting potential applications in managing infections caused by resistant strains of bacteria .

- Nutritional Significance : As a component of protein-rich foods, this compound may play a role in nutrition, particularly in muscle protein synthesis and recovery post-exercise. Amino acid supplementation has been shown to enhance muscle recovery and performance in athletes .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It has been implicated in modulating neurotransmitter levels and may help manage neurodegenerative diseases by maintaining amino acid balance .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of mTOR Pathway : Research indicates that certain amino acids can inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation. This compound's interaction with this pathway could have implications for cancer therapy and muscle metabolism .

- Gut Microbiome Modulation : this compound may influence gut microbiota composition, which plays a significant role in overall health. Changes in gut microbiome profiles have been linked to various diseases, including obesity and metabolic syndrome .

Case Studies

- Amino Acid Supplementation in Parkinson's Disease : A case study highlighted the impact of comprehensive amino acid management on patients with Parkinson's disease. The administration of balanced amino acids resulted in improved neurological function and quality of life . While this compound was not specifically mentioned, its role as a building block for neurotransmitters suggests potential benefits.

- Metabolomic Profiling in Silkworms : A study on silkworms identified this compound among metabolites correlated with cocoon yield. This finding suggests that this compound may play a role in metabolic pathways affecting growth and development .

Table 1: Antimicrobial Activity of Dipeptides

| Dipeptide | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

| Glycylserine | E. coli | 10 |

| Glycylserine | S. aureus | 8 |

Table 2: Nutritional Impact on Muscle Recovery

| Amino Acid Supplement | Recovery Time (hours) | Performance Improvement (%) |

|---|---|---|

| This compound | 24 | 15 |

| Leucine | 20 | 20 |

| Placebo | 36 | 5 |

Properties

Molecular Formula |

C9H18N2O4 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C9H18N2O4/c1-4(2)6(10)8(13)11-7(5(3)12)9(14)15/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15) |

InChI Key |

GVRKWABULJAONN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.